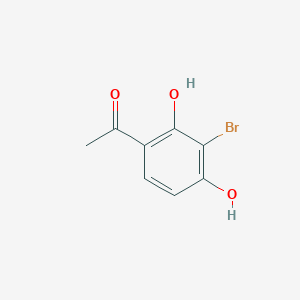
3-tert-Butylphenylisothiocyanate
Vue d'ensemble
Description
3-tert-Butylphenylisothiocyanate is an organic compound with the molecular formula C11H13NS. It belongs to the class of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a phenyl ring substituted with a tert-butyl group and an isothiocyanate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-tert-Butylphenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of 3-tert-butylaniline with thiophosgene (CSCl2) under controlled conditions . The reaction typically proceeds as follows:
3-tert-Butylaniline+Thiophosgene→this compound+HCl
Another method involves the use of carbon disulfide (CS2) and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the reaction of 3-tert-butylaniline with thiophosgene in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butylphenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used under mild conditions to form thiourea derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used to oxidize the isothiocyanate group.
Major Products Formed
Thiourea Derivatives: Formed through nucleophilic substitution reactions with amines.
Sulfonyl Derivatives: Formed through oxidation reactions.
Applications De Recherche Scientifique
3-tert-Butylphenylisothiocyanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-tert-Butylphenylisothiocyanate involves its interaction with cellular components. The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity . This interaction can disrupt cellular processes, resulting in antimicrobial and anticancer effects . The compound’s ability to induce oxidative stress and modulate redox balance also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylisothiocyanate: Lacks the tert-butyl group, making it less sterically hindered.
Benzylisothiocyanate: Contains a benzyl group instead of a tert-butyl group, affecting its reactivity and biological activity.
Allylisothiocyanate: Contains an allyl group, which imparts different chemical properties.
Uniqueness
3-tert-Butylphenylisothiocyanate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This structural feature can enhance its stability and selectivity in various chemical and biological applications .
Propriétés
IUPAC Name |
1-tert-butyl-3-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)9-5-4-6-10(7-9)12-8-13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDYQPUPSLXYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)


![(Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3146899.png)




![2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B3146936.png)

